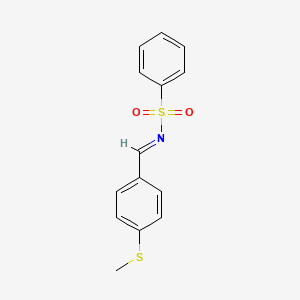

(E)-N-(4-(methylthio)benzylidene)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

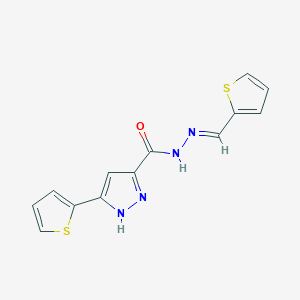

“(E)-N-(4-(methylthio)benzylidene)benzenesulfonamide” is a chemical compound with the molecular formula C14H13NO2S2. It is also known as N-Benzylidene-4-methylbenzenesulfonamide .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group and a methylthio group . The exact structure can be determined using techniques such as X-ray single-crystal diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 415.7±38.0 °C at 760 mmHg, and a flash point of 205.2±26.8 °C . It also has a molar refractivity of 74.6±0.5 cm3, and a polar surface area of 55 Å2 .Scientific Research Applications

Photodynamic Therapy Applications :

- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with (E)-N-(4-(methylthio)benzylidene)benzenesulfonamide derivatives. This compound showed promising properties for photodynamic therapy applications, particularly for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity :

- Żołnowska et al. (2015) conducted a study on a series of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, which demonstrated anticancer activity against various human cancer cell lines. The study also explored quantitative structure-activity relationship (QSAR) models to understand the factors influencing their anticancer activity (Żołnowska et al., 2015).

Enzyme Inhibition :

- Alyar et al. (2019) synthesized new Schiff bases derived from benzenesulfonamide and evaluated their effects on several enzyme activities. These compounds showed potential as enzyme inhibitors, which could have implications in various therapeutic applications (Alyar et al., 2019).

Membrane-bound Phospholipase A2 Inhibition :

- Oinuma et al. (1991) developed a series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides as inhibitors of membrane-bound phospholipase A2. Some compounds in this series showed effectiveness in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991).

Mechanism of Action

Benzenesulfonamide derivatives, including “(E)-N-(4-(methylthio)benzylidene)benzenesulfonamide”, have been studied for their inhibitory effects on carbonic anhydrase IX, a gene overexpressed in many solid tumors . The inhibition of this enzyme can be a useful target for discovering novel antiproliferative agents .

Future Directions

The future directions for the research on “(E)-N-(4-(methylthio)benzylidene)benzenesulfonamide” could involve further exploration of its anticancer properties, particularly its inhibitory effects on carbonic anhydrase IX . Additionally, more studies could be conducted to understand its chemical reactions and potential applications .

Properties

IUPAC Name |

(NE)-N-[(4-methylsulfanylphenyl)methylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S2/c1-18-13-9-7-12(8-10-13)11-15-19(16,17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWZMVNXUDIORF-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668204 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)

![3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2375984.png)

![6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2375991.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)

![(3-Chlorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2376001.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2376003.png)